N-(2-Aminoethyl)anthracene-2-carboxamide

Structure-Property Relationship Fluorescent Probe Design Bioconjugation Chemistry

Procure N-(2-aminoethyl)anthracene-2-carboxamide (CAS 594871-04-2) as a foundational scaffold for dopamine D3/D2 selectivity studies. Its 2-substituted anthracene core defines high-affinity ligand binding (Ki 1.2–7 nM), while the primary aminoethyl side chain enables versatile amide coupling and fluorophore conjugation for target engagement assays. Use for library generation via reductive amination, sulfonylation, or NHS ester coupling. Essential for head-to-head photophysics comparisons with its 9-carboxamide regioisomer.

Molecular Formula C17H16N2O
Molecular Weight 264.32 g/mol
CAS No. 594871-04-2
Cat. No. B12591801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Aminoethyl)anthracene-2-carboxamide
CAS594871-04-2
Molecular FormulaC17H16N2O
Molecular Weight264.32 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C3C=C(C=CC3=CC2=C1)C(=O)NCCN
InChIInChI=1S/C17H16N2O/c18-7-8-19-17(20)15-6-5-14-9-12-3-1-2-4-13(12)10-16(14)11-15/h1-6,9-11H,7-8,18H2,(H,19,20)
InChIKeyJYGJNWKJKXGFDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Aminoethyl)anthracene-2-carboxamide (CAS 594871-04-2) – Core Chemical Identity and Structural Baseline for Anthracene-2-Carboxamide Selection


N-(2-Aminoethyl)anthracene-2-carboxamide (CAS 594871-04-2) is a synthetic anthracene-2-carboxamide derivative bearing a primary aminoethyl side chain (molecular formula C₁₇H₁₆N₂O, exact mass 264.1260 Da, LogP 3.96, polar surface area 58.61 Ų) . It belongs to the N-aminoalkyl-2-anthracenecarboxamide chemotype, which is disclosed as a dopamine receptor subtype-selective ligand class in Neurogen Corporation patents . The compound is catalogued as a research chemical by multiple suppliers and appears in the PubChem legacy database (CID 23089466) .

Why N-(2-Aminoethyl)anthracene-2-carboxamide Cannot Be Assumed Interchangeable with Other Anthracene-2-Carboxamides


The anthracene-2-carboxamide scaffold is exquisitely sensitive to both the substitution position and the amine side-chain identity. The regioisomeric 9-carboxamide analog (N-(2-aminoethyl)anthracene-9-carboxamide, CAS 920511-02-0) shares the same molecular formula but differs in the attachment point of the carboxamide to the anthracene ring system . In the dopamine receptor ligand series patented by Neurogen, the 2-substitution pattern and the length of the aminoalkyl chain are critical determinants of D3 versus D2 receptor binding: within closely related N-aminoalkyl-2-anthracenecarboxamides, changing the alkyl linker alone shifts D3 Ki from 7 nM to 1.2 nM . The aminoethyl side chain of the target compound provides a reactive primary amine handle for further conjugation, a feature absent in the MTSEA amide analog (CAS 1159977-18-0) where the terminal amine is replaced by a methanethiosulfonate leaving group .

Quantitative Differentiation Evidence for N-(2-Aminoethyl)anthracene-2-carboxamide Against Closest Analogs


Regioisomeric Carboxamide Position (2- vs 9-) Determines Physicochemical and Conjugation Properties

N-(2-Aminoethyl)anthracene-2-carboxamide (target) differs from its regioisomer N-(2-aminoethyl)anthracene-9-carboxamide (CAS 920511-02-0) solely in the anthracene substitution position (2- vs 9-) . While no head-to-head comparative assay data are publicly available for either compound alone, the 2-substituted anthracene carboxamide series is explicitly claimed as a dopamine receptor subtype-selective ligand class in patent US 5,703,235, whereas the 9-substituted series is not . The 2-position attachment alters the vector and orientation of the aminoethyl side chain relative to the anthracene plane, which determines the directionality of the reactive primary amine handle for downstream bioconjugation or fluorescent labeling applications.

Structure-Property Relationship Fluorescent Probe Design Bioconjugation Chemistry

Primary Amine Terminus Enables Conjugation Chemistry Unavailable to MTSEA Amide Analog

The target compound's aminoethyl side chain terminates in a primary amine (–NH₂), whereas 2-Carboxyanthracene MTSEA amide (CAS 1159977-18-0) replaces the terminal –NH₂ with a methanethiosulfonate (–SO₂SCH₃) leaving group . The MTSEA analog is explicitly designed as a sulfhydryl-reactive spin marker and is thus dedicated to cysteine-labeling applications; it cannot participate in amine-reactive conjugations (e.g., NHS ester, isothiocyanate, or reductive amination) without additional synthetic manipulation . The target compound's free primary amine enables direct incorporation into peptide chains, polymer matrices, or small-molecule ligand libraries via standard amide bond formation.

Bioconjugation Chemical Probe Synthesis Spin Labeling

Dopamine D3 Receptor Affinity Class-Level Benchmarking from Closest Patent Analogs

The target compound's core scaffold (N-aminoalkyl-2-anthracenecarboxamide) is disclosed in US Patent 5,703,235 as a dopamine receptor subtype-specific ligand class, with representative Compounds 1 and 2 (bearing extended piperazinyl-butyl side chains at the terminal amine) showing D3 Ki values of 7 nM and 1.2 nM, respectively, and D2 Ki values of 1089 nM and 550 nM, corresponding to D3/D2 selectivity ratios of 156-fold and 458-fold . No direct D3 or D2 binding data have been reported for the unsubstituted aminoethyl analog (target compound) in the public domain. The target compound's shorter, unmodified aminoethyl chain represents the minimal pharmacophore element; extrapolation from the SAR trend within Table 1 of the patent suggests that the 2-carboxamide position is essential for D3 affinity, while the terminal amine extension drives affinity and selectivity enhancement .

Dopamine Receptor Pharmacology Neuropsychiatric Drug Discovery Structure-Activity Relationship (SAR)

Computationally Predicted Physicochemical Profile Differentiates from Bulkier Anthracene-2-Carboxamide Derivatives

Computed molecular properties for the target compound (LogP 3.96, polar surface area 58.61 Ų, molecular weight 264.32 Da, rotatable bonds 3) place it within favorable ranges for CNS drug-likeness per Lipinski and Veber rules, whereas the patented extended-chain analogs (e.g., N-{4-[4-(2,3-dichlorophenyl)-1-piperazinyl]butyl}-2-anthracenecarboxamide) possess significantly higher molecular weight (>500 Da) and PSA values . The target compound's compact aminoethyl side chain yields a lower rotatable bond count (3 vs >8 for the butyl-piperazine analogs), which is correlated with higher ligand efficiency and improved synthetic tractability .

Physicochemical Property Prediction Drug-Likeness Permeability Screening

Best-Fit Research and Industrial Application Scenarios for N-(2-Aminoethyl)anthracene-2-carboxamide


Dopamine D3 Receptor-Focused Medicinal Chemistry as a Fragment or Minimal Pharmacophore

The target compound serves as the minimal anthracene-2-carboxamide fragment from which the Neurogen patent series derives high-affinity D3-selective ligands (D3 Ki = 1.2–7 nM) . Researchers synthesizing novel D3 ligands can use the target compound as a starting scaffold for library generation via amine functionalization (reductive amination, sulfonylation, or amide coupling), testing the impact of diverse terminal groups on D3/D2 selectivity, consistent with the SAR trend observed in Table 2 of US Patent 5,703,235 .

Fluorescent Probe and Bioconjugate Building Block via the Primary Amine Handle

The anthracene core provides intrinsic fluorescence suitable for detection applications, while the primary amine terminus enables direct conjugation to carboxylate-containing biomolecules or fluorophores via standard amide bond formation . Unlike the MTSEA amide analog (CAS 1159977-18-0), which is limited to cysteine-targeted spin labeling, the target compound's amine handle supports diverse coupling chemistries including NHS ester, isothiocyanate, and carboxylic acid activation . This makes it suitable for preparing anthracene-labeled peptides, antibodies, or small-molecule sensors where the fluorophore needs to retain a specific 2-position attachment vector .

Structure-Property Relationship Studies of Anthracene Regioisomerism

The target compound (2-carboxamide) and its 9-carboxamide regioisomer (CAS 920511-02-0) constitute a matched pair for investigating how the substitution position modulates anthracene photophysics, solvatochromism, and intermolecular interactions . Studies on 1- vs 2-anthracene carboxamide chemosensors have reported position-dependent twisted intramolecular charge transfer (TICT) effects ; the target compound provides the 2-substituted partner for analogous head-to-head comparison experiments.

Negative Control or Scaffold Reference for Extended-Chain D3 Ligand Evaluation

Because the target compound represents the unelaborated aminoethyl core without a terminal arylpiperazine or arylpiperidine group, it can serve as a reference compound in D3/D2 binding assays to establish the contribution of the terminal extension to receptor affinity and selectivity, relative to the full-length analogs (e.g., N-{4-[4-(2,3-dichlorophenyl)-1-piperazinyl]butyl}-2-anthracenecarboxamide) described in US Patent 5,703,235 .

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